N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c24-16(17-22-12-4-1-2-5-13(12)25-17)21-9-11-23-10-8-20-15(23)14-18-6-3-7-19-14/h1-8,10H,9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXEOJJSUNEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is the collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of the extracellular matrix in various tissues. By targeting this enzyme, the compound can influence the production and organization of collagen.
Mode of Action
This compound interacts with its target, collagen prolyl 4-hydroxylase, by inhibiting its activity. This inhibition results in a decrease in the production of collagen, thereby affecting the structure and function of tissues where collagen is a major component.
Biochemical Pathways
The compound affects the collagen synthesis pathway . Collagen prolyl 4-hydroxylase, the target of the compound, is a key enzyme in this pathway. It catalyzes the formation of 4-hydroxyproline, a critical component of collagen. By inhibiting this enzyme, the compound disrupts the normal synthesis of collagen.
Result of Action
The inhibition of collagen prolyl 4-hydroxylase by this compound leads to a decrease in the production of collagen. This can result in changes in the structure and function of tissues where collagen is a major component. For example, in the context of fibrotic diseases, where there is excessive production of collagen, the compound could potentially help to normalize tissue structure and function.
Biological Activity
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and infectious disease treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 367.5 g/mol. Its structure features a benzo[d]thiazole core, which is known for various pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases, including CK1δ, which plays a critical role in cellular signaling pathways associated with cancer and other diseases . The imidazole and pyrimidine rings may facilitate binding to these targets.
- Quorum Sensing Inhibition : Compounds with similar structures have demonstrated the ability to inhibit quorum sensing in Gram-negative bacteria, which is crucial for biofilm formation and virulence . This suggests potential applications in treating bacterial infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.042 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 0.040 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. In vitro studies indicate that it can inhibit the growth of pathogens without affecting normal flora.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 115.2 µg/mL | Quorum sensing inhibition |
| Staphylococcus aureus | 182.2 µg/mL | Bacteriostatic |
Case Studies
- Cancer Research : A study evaluating the effects of thiazole derivatives in breast cancer models found that compounds similar to this compound significantly reduced tumor growth in vivo, suggesting its potential as an anticancer agent .
- Infectious Diseases : Research focused on quorum sensing inhibitors demonstrated that derivatives of this compound could effectively reduce biofilm formation in Pseudomonas aeruginosa, highlighting its application in treating chronic infections associated with biofilms .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity Prediction: The pyrimidine-imidazole substituent in the target compound may confer antiplasmodial or anticancer activity, as seen in ’s imidazole-quinoline derivatives .
- Solubility Challenges: Unlike ’s nitroimidazole-carboxamide (enhanced solubility via nitro and thiazole groups), the target compound’s hydrophobic benzo[d]thiazole and pyrimidine groups may reduce aqueous solubility, necessitating formulation optimizations .
- Synthetic Feasibility: The target’s synthesis is likely scalable using methods from , though purification may require chromatography due to the compound’s polarity .
Q & A
Q. What are the common synthetic routes for preparing N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of key intermediates such as pyrimidine-imidazole hybrids or benzothiazole-carboxamide precursors. For example:
- One-pot reactions combining N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with 2-aminothiazole and aromatic aldehydes yield thiazolo[3,2-a]pyrimidine derivatives, which can be further functionalized .
- Aza-Michael addition and alkylation steps are employed to attach pyrimidine and imidazole moieties to the ethylbenzo[d]thiazole backbone, as seen in analogous macrocyclic compounds .
Q. How can researchers purify and characterize this compound?
- Purification : Recrystallization using ethanol or acetonitrile is standard for removing byproducts . Preparative TLC with n-hexane/ethyl acetate (50:50) is effective for isolating isomers or structurally similar derivatives .
- Characterization : Use 1H/13C NMR to confirm stereochemistry and substituent positions (e.g., δ 8.36 ppm for pyrimidine protons ). IR spectroscopy validates carbonyl (C=O) and thiazole (C-S) groups, while HPLC (e.g., acetonitrile/water gradients) ensures purity (>95%) .
Q. What computational tools are recommended for initial structural optimization?
- Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. Molecular docking (AutoDock, Schrödinger) models interactions with biological targets like kinases or enzymes, as demonstrated in studies of analogous thiazole-triazole derivatives .
Advanced Research Questions
Q. How do solvent and catalyst choices impact the yield of key intermediates?
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution in cyclization steps, while ethanol improves recrystallization efficiency .
- Catalysts : Potassium carbonate promotes thiazole-acetamide coupling , and iodine/triethylamine accelerates cyclization in thiadiazole syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How can stereochemistry influence the compound’s pharmacological profile?
- Diastereomer analysis : For derivatives like (S)- and (R)-tetrahydronaphthalen-1-yl analogs, enantiomeric purity (≥98% by HPLC) correlates with differential binding to chiral targets (e.g., kinases or GPCRs) .
- Stereospecific synthesis : Use chiral amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) to control configuration during carboxamide coupling .
Q. What methodologies validate target engagement in cellular assays?
- Photoaffinity labeling : Incorporate azide or alkyne tags into the benzothiazole moiety for click chemistry-based target identification .
- SPR/BLI : Measure binding kinetics (KD, kon/koff) between the compound and recombinant proteins (e.g., COX1/2 inhibition studies in thiazole-acetamide analogs) .
Q. How can researchers optimize the compound’s solubility and bioavailability?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the imidazole nitrogen .
- Lipinski’s rule compliance : Adjust logP values (<5) by substituting hydrophobic groups (e.g., 4-fluorophenyl in thiazole derivatives ).
Q. What are the challenges in scaling up synthesis for preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
